molecular formula C26H29ClN2O2 B14065187 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione CAS No. 10146-32-4

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione

Katalognummer: B14065187
CAS-Nummer: 10146-32-4
Molekulargewicht: 437.0 g/mol
InChI-Schlüssel: OYHYXJOUXJKBSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 6th position and two cyclohexylamino groups at the 1st and 4th positions of the anthracene-9,10-dione core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone and anthracene derivatives, which can have different photophysical and chemical properties .

Wissenschaftliche Forschungsanwendungen

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of certain enzymes, leading to cytotoxic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 6th position in 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione imparts unique chemical and photophysical properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

10146-32-4

Molekularformel

C26H29ClN2O2

Molekulargewicht

437.0 g/mol

IUPAC-Name

6-chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H29ClN2O2/c27-16-11-12-19-20(15-16)26(31)24-22(29-18-9-5-2-6-10-18)14-13-21(23(24)25(19)30)28-17-7-3-1-4-8-17/h11-15,17-18,28-29H,1-10H2

InChI-Schlüssel

OYHYXJOUXJKBSO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C3=O)C=CC(=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.